2-Amino-1,3-benzoxazole-6-carboxamide
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Overview
Description
2-Amino-1,3-benzoxazole-6-carboxamide is a chemical compound with the molecular formula C8H7N3O2 . It has a molecular weight of 177.16 . It is typically stored as a powder .
Molecular Structure Analysis
The InChI code for 2-Amino-1,3-benzoxazole-6-carboxamide is 1S/C8H7N3O2/c9-7(12)4-1-2-5-6(3-4)13-8(10)11-5/h1-3H, (H2,9,12)(H2,10,11) . This indicates the presence of an amino group (-NH2), a carboxamide group (-CONH2), and a benzoxazole group within the molecule .Scientific Research Applications
Synthetic Organic Chemistry
Benzoxazole, including 2-Amino-1,3-benzoxazole-6-carboxamide, is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
Antifungal Agents
2-Amino-1,3-benzoxazole-6-carboxamide derivatives have been designed, synthesized, and evaluated for their antifungal activities against eight phytopathogenic fungi . Some of these compounds exhibited excellent and broad-spectrum antifungal activities to all the tested fungi .
Anti-microbial Activity
The benzoxazole motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial effects .
Anti-cancer Activity
Benzoxazole derivatives, including 2-Amino-1,3-benzoxazole-6-carboxamide, have been found to exhibit anti-cancer activity .
Anti-oxidant Activity
Benzoxazole derivatives have also been found to exhibit anti-oxidant activity .
Anti-inflammatory Activity
Benzoxazole derivatives have been found to exhibit anti-inflammatory activity .
Mechanism of Action
The compound has been found to bind specifically to a tandem UU:GA mismatch motif in an RNA hairpin . The G-A of the mismatch forms a sheared pair upon which the U-U base pair stacks . The hydrogen bond configuration of the U-U pair involves the O2 of the U adjacent to the G and the O4 of the U adjacent to the A .
It has a molecular weight of 177.16 .
Safety and Hazards
Future Directions
The compound’s ability to bind specifically to a tandem UU:GA mismatch motif in an RNA hairpin suggests potential applications in targeting non-canonical features within RNA . This could potentially increase the number of small non-canonical features within RNA that can be specifically targeted by small molecules .
properties
IUPAC Name |
2-amino-1,3-benzoxazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-7(12)4-1-2-5-6(3-4)13-8(10)11-5/h1-3H,(H2,9,12)(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXULJUIRRFLHGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)OC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1,3-benzoxazole-6-carboxamide |
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